Bisdethiobis(methylthio)gliotoxin

Übersicht

Beschreibung

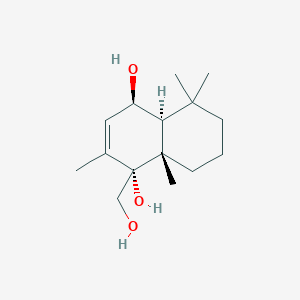

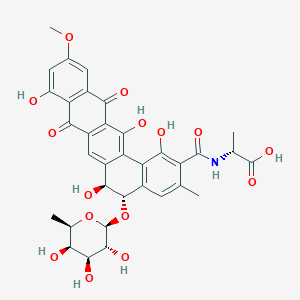

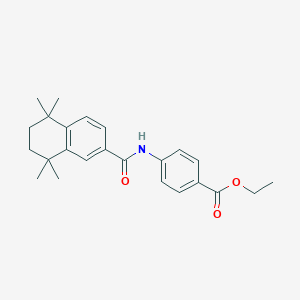

Bisdethiobis(methylthio)gliotoxin is a sulfur-containing mycotoxin produced by certain fungi, including Aspergillus fumigatus It is a derivative of gliotoxin, characterized by the addition of two methylthio groups

Wissenschaftliche Forschungsanwendungen

Bisdethiobis(methylthio)gliotoxin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study sulfur-containing mycotoxins and their chemical properties.

Biology: Investigated for its role in fungal virulence and interactions with host organisms.

Medicine: Explored as a potential biomarker for invasive aspergillosis, a severe fungal infection.

Industry: Utilized in the development of antifungal agents and other bioactive compounds.

Wirkmechanismus

Target of Action

Bisdethiobis(methylthio)gliotoxin, also known as Bis(methylthio)gliotoxin or bis(methylthio)gliotoxin, is a potent inhibitor that targets a variety of biological processes. It primarily targets the function of macrophages, inflammation, antiangiogenesis, and various enzymes . It also suppresses the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors .

Mode of Action

This compound interacts with its targets by suppressing their function, leading to a variety of changes. For instance, it inhibits the function of macrophages, leading to a decrease in immune response . It also blocks the production of cytokines and inflammatory factors by suppressing the generation of NF-κB .

Biochemical Pathways

The compound affects several biochemical pathways. It is produced by various fungi, including Aspergillus fumigatus, and can be biosynthesized by a gli gene cluster and regulated by a positive GliZ regulator . The compound shows cytotoxic effects via different signal pathways . The biosynthesis of this compound is regulated by the bis-thiomethyltransferase GtmA .

Pharmacokinetics

fumigatus, and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of the compound is regulated by a positive GliZ regulator . Additionally, the compound’s action can be influenced by the presence of exogenous gliotoxin .

Biochemische Analyse

Biochemical Properties

Bisdethiobis(methylthio)gliotoxin plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often inhibitory, contributing to its antibacterial and immunosuppressive properties

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to influence cell function by interfering with redox homeostasis or protein modification . It can also suppress the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors to reduce the angiogenic effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and interactions of this compound are complex and require further study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of bis(methylthio)gliotoxin .

Industrial Production Methods

Industrial production of bis(methylthio)gliotoxin involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to bis(methylthio)gliotoxin through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert bis(methylthio)gliotoxin back to gliotoxin.

Substitution: The methylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Gliotoxin.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gliotoxin: The parent compound of bis(methylthio)gliotoxin, with similar biological activities but higher toxicity.

Dimethylgliotoxin: Another derivative with two methyl groups, differing in the position of methylation.

Bisdethiobis(methylthio)gliotoxin: A related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct biological properties and reduces its toxicity compared to gliotoxin. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

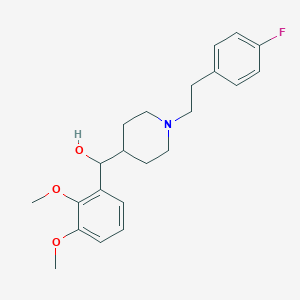

IUPAC Name |

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAGMZLGLXSBN-UOVKNHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995590 | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74149-38-5 | |

| Record name | Bisdethiobis(methylthio)gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)